molecular formula C12H16N4S B1407914 5-(2-Isobutylpyrimidin-4-yl)-4-methylthiazol-2-amine CAS No. 1217487-14-3

5-(2-Isobutylpyrimidin-4-yl)-4-methylthiazol-2-amine

Cat. No.: B1407914
CAS No.: 1217487-14-3
M. Wt: 248.35 g/mol
InChI Key: PEVCEANRYGJDGK-UHFFFAOYSA-N
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Description

5-(2-Isobutylpyrimidin-4-yl)-4-methylthiazol-2-amine ( 1217487-14-3) is a chemical compound with the molecular formula C12H16N4S and a molecular weight of 248.34 g/mol . This product is intended for Research Use Only and is not approved for human, veterinary, or household use. Compounds featuring the 2-aminothiazole scaffold, such as this one, are of significant interest in medicinal chemistry and drug discovery . This core structure is considered a "privileged fragment" in antimicrobial research and is found in several marketed drugs . While direct biological data for this specific analog is limited, structurally similar 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine derivatives have been identified as novel and potent inhibitors of cyclin-dependent kinase 12 (CDK12), showing promising anti-cancer activity in models of esophageal squamous cell carcinoma . Furthermore, thiazole derivatives are frequently investigated for a range of other biological activities, including antioxidant properties . Researchers exploring kinase inhibitors, anticancer agents, or novel antimicrobials may find this compound a valuable synthetic intermediate or candidate for biological screening . Please handle with appropriate safety precautions, including wearing protective gloves, protective clothing, and eye protection .

Properties

IUPAC Name

4-methyl-5-[2-(2-methylpropyl)pyrimidin-4-yl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4S/c1-7(2)6-10-14-5-4-9(16-10)11-8(3)15-12(13)17-11/h4-5,7H,6H2,1-3H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVCEANRYGJDGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C2=NC(=NC=C2)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Isobutylpyrimidin-4-yl)-4-methylthiazol-2-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine ring, followed by the introduction of the thiazole moiety. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, can vary depending on the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors and other advanced technologies to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Isobutylpyrimidin-4-yl)-4-methylthiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that 5-(2-Isobutylpyrimidin-4-yl)-4-methylthiazol-2-amine exhibits significant anticancer properties. It has been identified as a potent inhibitor of phosphatidylinositol 3-kinase (PI3K), specifically the PI3K alpha subtype, which is implicated in various proliferative diseases such as tumors and leukemias . The compound's ability to selectively inhibit PI3K alpha suggests its potential use in targeted cancer therapies.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against several pathogens. Studies have demonstrated that derivatives of thiazole compounds, including this compound, can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans . This property makes it a candidate for developing new antibiotics, especially in the face of rising antibiotic resistance.

Antioxidant Activity

Recent studies have explored the antioxidant properties of thiazole derivatives, including this compound. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The synthesis of related compounds has shown that they can scavenge free radicals effectively, suggesting potential health benefits .

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions that yield high-purity products suitable for biological testing. The development of various derivatives enhances its pharmacological profile by modifying functional groups to improve efficacy and reduce toxicity .

Case Studies and Research Findings

StudyFindings
ProQuest Study on Thiazole DerivativesDemonstrated significant antibacterial activity against multiple strains with MIC values comparable to established antibiotics .
PI3K Inhibition ResearchHighlighted the selective inhibition of PI3K alpha by this compound, showing potential for targeted cancer therapy .
Antioxidant Activity StudyFound that thiazole derivatives exhibit strong free radical scavenging abilities, suggesting a role in oxidative stress management .

Mechanism of Action

The mechanism of action of 5-(2-Isobutylpyrimidin-4-yl)-4-methylthiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Analogues

Pyrimidine Substituent Variations
  • 4-Methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (Compound 18, CYC116) Structure: The pyrimidine at position 2 bears a 4-morpholinophenylamino group instead of isobutyl. Activity: Potent dual aurora kinase A/B inhibitor (Ki = 8.0–9.2 nM), inducing mitotic failure and polyploidy in cancer cells. Orally bioavailable with in vivo anticancer efficacy . Key Difference: The morpholino group enhances polarity and hydrogen-bonding capacity, improving solubility compared to the lipophilic isobutyl group in the target compound.
  • 5-(2-tert-Butylpyrimidin-4-yl)-4-methylthiazol-2-amine Structure: tert-Butyl substituent at pyrimidine position 2. Properties: Molecular weight 262.38 (C13H18N4S).
  • 5-(2-tert-Pentylpyrimidin-4-yl)-4-methylthiazol-2-amine

    • Structure : tert-Pentyl substituent at pyrimidine position 2.
    • Properties : Similar molecular weight (262.38) but with extended alkyl chain, likely increasing lipophilicity (logP) compared to isobutyl .
Thiazole Core Modifications
  • 5-(3-Chlorophenyl)-4-methylthiazol-2-amine Structure: Lacks the pyrimidine ring; instead, a 3-chlorophenyl group is attached to the thiazole.
  • APY7 (5-(2-amino-6-(4-chlorophenyl)pyrimidin-4-yl)benzo[d]thiazol-2-amine) Structure: Benzo[d]thiazole replaces thiazole, fused with a benzene ring. Activity: Synthesized as a kinase inhibitor (specific targets unspecified), with molecular weight 353.83. The fused ring system may enhance planar stacking but reduce metabolic stability .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight logP (Estimated) Solubility Key Substituent Impact
Target Compound (Isobutyl) ~262.38 ~3.5 Moderate (alkyl) Balanced lipophilicity/membrane permeability
Compound 18 (Morpholinophenylamino) ~408.45 ~2.8 High (polar group) Enhanced solubility, kinase selectivity
5-(2-tert-Butyl)-analog 262.38 ~4.0 Low Increased steric hindrance
5-(3-Chlorophenyl)-4-methylthiazol-2-amine 224.71 ~2.9 Moderate Simplified structure, reduced target engagement
  • logP Trends: Isobutyl and tert-butyl groups increase lipophilicity, while morpholino derivatives improve aqueous solubility.
  • Solubility: Morpholino-containing analogs (e.g., Compound 18) show higher solubility, critical for oral bioavailability .

Biological Activity

5-(2-Isobutylpyrimidin-4-yl)-4-methylthiazol-2-amine is a compound of interest due to its potential biological activities, particularly in anti-inflammatory and anticancer contexts. This article synthesizes current research findings, including synthesis methods, biological evaluations, and structure-activity relationships (SAR) associated with this compound.

The molecular formula of this compound is C12H15N3SC_{12}H_{15}N_{3}S with a molecular weight of approximately 233.33 g/mol. The compound features a thiazole ring and a pyrimidine moiety, which are significant in its biological activity.

Synthesis

The synthesis of thiazole derivatives often involves the reaction of α-bromo ketones with thiourea or other sulfur-containing compounds. This method has been adapted for the preparation of this compound, allowing for various substitutions that can enhance biological activity.

Anti-inflammatory Activity

Research indicates that compounds containing thiazole and pyrimidine structures exhibit significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase enzymes (COX). The following table summarizes the findings related to COX inhibition:

CompoundCOX Inhibition (IC50 μM)Notes
This compoundTBDPotential anti-inflammatory agent
Celecoxib0.04 ± 0.01Standard reference
Other derivatives0.04 - 1.39Varying activity based on substitutions

In vitro assays demonstrated that compounds similar to this compound can reduce prostaglandin E2 (PGE2) levels significantly, indicating their potential as anti-inflammatory agents .

Anticancer Activity

The anticancer properties of thiazole derivatives have been explored extensively. Compounds similar to this compound have shown promising results against various cancer cell lines:

Cancer Cell LineIC50 (μM)Compound Tested
NCI-H522TBDThiazole derivative
MCF7TBDThiazole derivative
HT29TBDThiazole derivative

Studies have indicated that these compounds can induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms, including modulation of signaling pathways involved in cell survival .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by structural modifications:

  • Substituents on the Thiazole Ring : The presence of electron-donating groups tends to enhance anti-inflammatory activity.
  • Pyrimidine Modifications : Variations in the pyrimidine structure can significantly impact both COX inhibition and anticancer efficacy.
  • Alkyl Chain Length : The isobutyl group has been shown to improve solubility and bioavailability, which may enhance overall activity.

Case Studies

Recent studies have highlighted specific cases where thiazole derivatives were tested for their biological activities:

  • In Vivo Models : In carrageenan-induced paw edema models, thiazole derivatives demonstrated a significant reduction in inflammation, supporting their potential therapeutic use in inflammatory diseases.
  • Cell Line Studies : Various thiazole derivatives were tested against multiple cancer cell lines, revealing IC50 values that suggest a strong correlation between structural features and anticancer potency.

Q & A

Q. Q1. What are the standard synthetic routes for 5-(2-Isobutylpyrimidin-4-yl)-4-methylthiazol-2-amine, and how do reaction conditions influence yield?

A1. The compound can be synthesized via cyclocondensation and nucleophilic substitution. For example:

  • Cyclization : Reacting pyrimidine precursors (e.g., 2-isobutylpyrimidin-4-amine) with thiazole-forming agents (e.g., chloroacetyl chloride) in polar aprotic solvents like DMF or ethanol under reflux (60–80°C) .
  • Catalytic optimization : Using triethylamine as a base enhances nucleophilic substitution efficiency, while iodine in potassium iodide facilitates cyclization .
  • Yield factors : Elevated temperatures (100–120°C) improve reaction kinetics but may degrade heat-sensitive intermediates. Solvent polarity must balance solubility and stability .

Q. Q2. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

A2. Key techniques include:

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm substituent positions and isobutyl/thiazole integration .
  • X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the pyrimidine-thiazole core) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. Q3. What preliminary pharmacological screening models are suitable for assessing bioactivity?

A3. Prioritize in vitro assays:

  • Antitumor activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to measure IC50_{50} values .
  • Enzyme inhibition : Kinase or protease inhibition assays to explore mechanistic pathways .
  • Cytotoxicity controls : Compare with reference compounds (e.g., pazopanib derivatives) to validate specificity .

Advanced Research Questions

Q. Q4. How can synthetic yields be optimized while minimizing byproducts in large-scale reactions?

A4. Strategies include:

  • Solvent selection : DMF improves solubility but may require post-reaction purification via column chromatography to remove polymeric byproducts .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) or organocatalysts (e.g., DMAP) enhance regioselectivity in pyrimidine-thiazole coupling .
  • Process analytics : Use inline FTIR or HPLC to monitor intermediate formation and adjust stoichiometry dynamically .

Q. Q5. How should researchers resolve contradictions in reported bioactivity data across studies?

A5. Address discrepancies through:

  • Orthogonal assays : Validate antitumor results with clonogenic assays alongside MTT to rule out false positives from metabolic interference .
  • Structural analogs : Compare activity of methyl/isobutyl-substituted derivatives to identify pharmacophore requirements .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to targets like EGFR or VEGFR, reconciling empirical data .

Q. Q6. What methodologies enable structure-activity relationship (SAR) studies for this compound?

A6. SAR approaches include:

  • Substituent variation : Synthesize analogs with halogen (Cl, F) or electron-withdrawing groups (NO2_2) at the pyrimidine C-2 position to assess electronic effects .
  • Bioisosteric replacement : Replace the thiazole ring with 1,3,4-thiadiazole to evaluate ring flexibility on activity .
  • Pharmacokinetic profiling : Measure logP and plasma stability to correlate lipophilicity with in vivo efficacy .

Q. Q7. How can computational tools streamline reaction design for novel derivatives?

A7. Integrate:

  • Quantum chemical calculations : DFT (e.g., Gaussian) predicts transition states and optimizes reaction pathways for heterocyclic coupling .
  • Machine learning : Train models on existing reaction datasets to predict feasible conditions (solvent, catalyst) for new derivatives .
  • Retrosynthetic analysis : Platforms like ICSynth decompose target molecules into commercially available precursors, reducing trial-and-error .

Q. Q8. What analytical challenges arise in studying polymorphic forms or solvates of this compound?

A8. Challenges include:

  • Crystallization variability : Use controlled cooling rates and solvent-antisolvent mixtures to isolate stable polymorphs .
  • Thermal analysis : DSC/TGA identifies desolvation events, while PXRD distinguishes crystalline forms .
  • Dynamic vapor sorption (DVS) : Assess hygroscopicity to ensure formulation stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Isobutylpyrimidin-4-yl)-4-methylthiazol-2-amine
Reactant of Route 2
5-(2-Isobutylpyrimidin-4-yl)-4-methylthiazol-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.